molecular formula C34H28NO6- B14116848 (4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

Cat. No.: B14116848
M. Wt: 546.6 g/mol
InChI Key: YDZLVLICRXQATH-WJOKGBTCSA-M
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Description

Fmoc-D-Glu-Ofm, also known as fluorenylmethyloxycarbonyl-D-glutamic acid-Ofm, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Glu-Ofm typically involves the protection of the amino group of D-glutamic acid with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-glutamic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which is obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-D-Glu-Ofm follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques allows for efficient production of Fmoc-D-Glu-Ofm and other Fmoc-protected amino acids .

Mechanism of Action

The mechanism of action of Fmoc-D-Glu-Ofm involves the protection of the amino group of D-glutamic acid. The Fmoc group is removed under basic conditions, exposing the free amino group for subsequent reactions. The fluorenylmethyloxycarbonyl group forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Glu-Ofm is unique in its ability to form stable peptide bonds while protecting the amino group. Its base-labile nature allows for easy removal under mild conditions, making it highly versatile in peptide synthesis .

Conclusion

Fmoc-D-Glu-Ofm is a valuable compound in peptide synthesis, offering unique advantages in protecting the amino group and forming stable peptide bonds. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C34H28NO6-

Molecular Weight

546.6 g/mol

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m1/s1

InChI Key

YDZLVLICRXQATH-WJOKGBTCSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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